molecular formula C17H19NO3 B8534652 METHYL 3-(4-((4-AMINOBENZYL)OXY)PHENYL)PROPANOATE

METHYL 3-(4-((4-AMINOBENZYL)OXY)PHENYL)PROPANOATE

Cat. No.: B8534652
M. Wt: 285.34 g/mol
InChI Key: FJIFAUGCQSBBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-(4-((4-AMINOBENZYL)OXY)PHENYL)PROPANOATE is an organic compound with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol . This compound is characterized by its aromatic structure, which includes an ester group, a primary amine group, and an ether linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(4-((4-AMINOBENZYL)OXY)PHENYL)PROPANOATE typically involves the reaction of 4-aminophenol with methyl 4-bromobenzoate under basic conditions to form the ether linkage. This is followed by the esterification of the resulting intermediate with 3-bromopropanoic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(4-((4-AMINOBENZYL)OXY)PHENYL)PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 3-(4-((4-AMINOBENZYL)OXY)PHENYL)PROPANOATE is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-(4-((4-AMINOBENZYL)OXY)PHENYL)PROPANOATE involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with biological molecules, while the ester and ether groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-methoxyphenyl)methoxy]benzenepropanoate
  • Methyl 4-[(4-hydroxyphenyl)methoxy]benzenepropanoate
  • Methyl 4-[(4-chlorophenyl)methoxy]benzenepropanoate

Uniqueness

METHYL 3-(4-((4-AMINOBENZYL)OXY)PHENYL)PROPANOATE is unique due to the presence of the primary amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

methyl 3-[4-[(4-aminophenyl)methoxy]phenyl]propanoate

InChI

InChI=1S/C17H19NO3/c1-20-17(19)11-6-13-4-9-16(10-5-13)21-12-14-2-7-15(18)8-3-14/h2-5,7-10H,6,11-12,18H2,1H3

InChI Key

FJIFAUGCQSBBID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-[(4-nitrophenyl)methoxy]benzenepropanoate (0.55 g, 1.67 mmol) and bismuth (III) chloride (0.79 g, 2.5 mmol) in methanol (30 mL) was added sodium borohydride (0.51 g, 13 mmol), and the mixture was stirred at room temperature for 2 hrs. Insoluble material was filtered off, and the filtrate was concentrated. Water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogencarbonate, dried and concentrated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=5:1) to give the title compound (0.13 g, yield 25%) as a powder.
Name
methyl 4-[(4-nitrophenyl)methoxy]benzenepropanoate
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
bismuth (III) chloride
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
25%

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